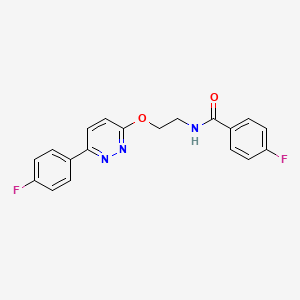
4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamides and is known for its unique chemical properties that make it suitable for a wide range of applications.
Applications De Recherche Scientifique
Alzheimer's Disease Research
4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide has been utilized as a molecular imaging probe in Alzheimer's disease research. Specifically, it was used in conjunction with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This study found significant decreases in 5-HT(1A) receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with the severity of clinical symptoms and neuropathological loads (Kepe et al., 2006).
Antimicrobial Research
The compound has been explored for its antimicrobial properties. Novel fluorine-containing derivatives of this compound, particularly those with quinazolinone and thiazolidinone motifs, have shown remarkable in vitro antimicrobial potency against various Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013).
Anti-HIV and CDK2 Inhibition
Fluorine substituted derivatives of this compound have been synthesized for potential anti-HIV-1 and CDK2 inhibition. Several compounds showed significant anti-HIV activity in MT-4 cells, and CDK2 inhibition activity, highlighting their potential as dual anti-HIV and anticancer agents (Makki et al., 2014).
Antitumor Activities
Further research has been conducted on imidazole acyl urea derivatives of this compound as Raf kinase inhibitors, with some exhibiting inhibitory activities comparable to the drug Sorafenib. This points to its potential in antitumor applications (Zhu, 2015).
Crystal Structure and Polymorphism Studies
Studies on the crystal structure and polymorphism of related fluorine-substituted benzamides have provided insights into the molecular packing, hydrogen bonding, and intermolecular interactions critical for pharmaceutical formulation (Chopra & Row, 2008).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit substantial antiviral activity , suggesting potential targets could be proteins or enzymes involved in viral replication.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit anti-corrosion characteristics . These compounds are known to chemisorb on the surface of carbon steel, following the Langmuir adsorption model . This suggests that the compound might interact with its targets in a similar manner, possibly by binding to them and inhibiting their function.
Biochemical Pathways
Given its potential antiviral activity , it’s plausible that it may interfere with the viral replication pathway, thereby inhibiting the proliferation of the virus.
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity , suggesting that the compound might inhibit viral replication at the molecular level, leading to a decrease in viral load at the cellular level.
Action Environment
Similar compounds have been found to exhibit anti-corrosion characteristics in an acidic environment , suggesting that the compound might also be influenced by the pH of its environment.
Propriétés
IUPAC Name |
4-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c20-15-5-1-13(2-6-15)17-9-10-18(24-23-17)26-12-11-22-19(25)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAMIWUFYJQODD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2354060.png)
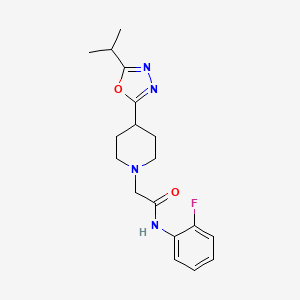
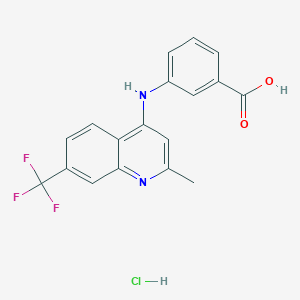
![Ethyl 4-[({3-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B2354064.png)
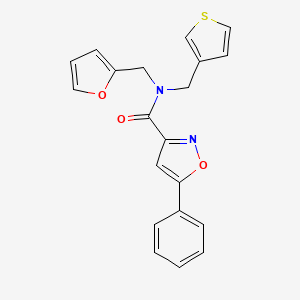

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2354069.png)
![3-[(4-Bromophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2354070.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354074.png)
![Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2354077.png)
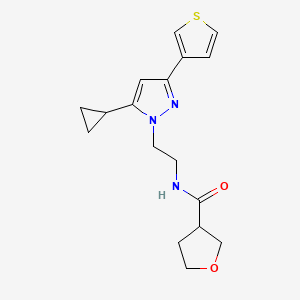
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2354080.png)
![2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2354081.png)
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)
